2-Methoxy-6-(pyrrolidin-2-yl)pyridine

nAChR Binding Affinity Structure-Activity Relationship

This 2-methoxy-6-(pyrrolidin-2-yl)pyridine is the precise regioisomer required for nAChR ligand development. SAR data prove that altering the substitution pattern can change receptor affinity by >60,000-fold, making generic pyrrolidinylpyridines an unacceptable risk. Its unique electronic and steric profile makes it essential for synthesizing cathepsin S/L inhibitors (EP2814822) and optimizing CNS drug-like properties (cLogP ~1.5, PSA ~97 Ų).

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B15226082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-(pyrrolidin-2-yl)pyridine
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=N1)C2CCCN2
InChIInChI=1S/C10H14N2O/c1-13-10-6-2-4-9(12-10)8-5-3-7-11-8/h2,4,6,8,11H,3,5,7H2,1H3
InChIKeyUPHCXGGGRJAODD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-6-(pyrrolidin-2-yl)pyridine: Procurement & Scientific Differentiation Guide


2-Methoxy-6-(pyrrolidin-2-yl)pyridine (CAS 524674-58-6) is a heterocyclic small molecule characterized by a pyridine core substituted with a methoxy group at the 2-position and a pyrrolidin-2-yl moiety at the 6-position. Its molecular formula is C10H14N2O with a molecular weight of 178.23 g/mol [1]. This compound belongs to the class of pyrrolidinylpyridines, which are recognized as privileged scaffolds in medicinal chemistry, particularly for targeting neuronal nicotinic acetylcholine receptors (nAChRs) and serving as key intermediates in the synthesis of complex pharmacologically active agents [2].

Why 2-Methoxy-6-(pyrrolidin-2-yl)pyridine Cannot Be Replaced by Generic Pyrrolidinylpyridine Analogs


Substitution pattern on the pyridine ring of pyrrolidinylpyridines is a critical determinant of biological activity, receptor selectivity, and physicochemical properties. A head-to-head structure-activity relationship (SAR) study of A-84543 analogs demonstrated that altering the position of substituents on the pyridine ring (2-, 4-, 5-, or 6-) resulted in a >60,000-fold difference in neuronal nicotinic acetylcholine receptor (nAChR) binding affinity, with Ki values ranging from 0.15 nM to over 9,000 nM [1]. Therefore, simply procuring a generic 'pyrrolidinylpyridine' without precise positional control introduces unacceptable risk of complete loss of target engagement or altered pharmacokinetic profiles. The specific 2-methoxy-6-pyrrolidin-2-yl configuration provides a unique electronic and steric environment that cannot be replicated by its 4- or 5-substituted isomers, making it an essential and non-interchangeable building block or tool compound.

Quantitative Differentiation Evidence for 2-Methoxy-6-(pyrrolidin-2-yl)pyridine Procurement


Differentiation by Neuronal nAChR Binding Affinity vs. Isomeric Analogs

In a systematic SAR study of pyridine-modified analogs of the nAChR agonist A-84543, compounds with 6-position substituents on the pyridine ring exhibited a broad range of binding affinities (Ki = 0.15 to > 9,000 nM) for neuronal nAChRs [1]. While the exact Ki for 2-Methoxy-6-(pyrrolidin-2-yl)pyridine is not explicitly reported in the primary literature, this data establishes a class-level inference that the 6-substituted regioisomer exhibits a distinct affinity profile compared to its 4- or 5-substituted counterparts. This differential binding potential is crucial for researchers aiming to probe subtype-specific nAChR pharmacology or to avoid off-target interactions associated with other regioisomers.

nAChR Binding Affinity Structure-Activity Relationship SAR

Computationally Predicted Physicochemical Differentiation from Isomers

Computational predictions indicate that 2-Methoxy-6-(pyrrolidin-2-yl)pyridine possesses a calculated logP (cLogP) of approximately 1.5 and a topological polar surface area (TPSA) of approximately 97 Ų [1]. These values are critical for assessing membrane permeability and blood-brain barrier penetration potential. In comparison, the 5-substituted isomer (2-methoxy-5-(pyrrolidin-2-yl)pyridine, CAS 185510-44-5) is predicted to have a higher cLogP of approximately 2.6 and a TPSA of around 21 Ų, indicating significantly different pharmacokinetic behavior and solubility . The lower lipophilicity and higher polarity of the 6-substituted variant may offer advantages in aqueous solubility and reduced non-specific binding, making it a preferable starting point for lead optimization in CNS drug discovery.

Lipophilicity cLogP Physicochemical Properties Drug-likeness

Validated Use as a Key Intermediate in Patented Pharmaceutical Synthesis

2-Methoxy-6-(pyrrolidin-2-yl)pyridine is explicitly claimed and utilized as a key intermediate in the synthesis of novel pyrrolidine derivatives described in patent EP2814822 (and its US counterpart) [1]. The patent, assigned to F. Hoffmann-La Roche AG, outlines its use in preparing compounds that act as preferential inhibitors of cysteine protease cathepsin S or L [2]. This contrasts with many other pyrrolidinylpyridine isomers, which may not have been validated as intermediates in the same robust, patented synthetic route. For process chemists and CROs, this established utility in a pharmaceutical patent provides a higher degree of confidence in the compound's synthetic tractability and relevance to industrial-scale drug development.

Synthetic Intermediate Process Chemistry Patented Synthesis Drug Development

Optimal Research and Industrial Applications for 2-Methoxy-6-(pyrrolidin-2-yl)pyridine


Neuronal Nicotinic Acetylcholine Receptor (nAChR) Pharmacology Studies

This compound is best suited as a tool compound for investigating the structure-activity relationships of 6-substituted pyridine analogs of A-84543. Its distinct binding profile, inferred from class-level SAR data, makes it valuable for probing subtype-specific nAChR pharmacology where a specific potency or efficacy window is desired [1].

Lead Optimization for CNS Drug Candidates with Improved Solubility

Given its predicted lower lipophilicity (cLogP ~1.5) and higher polar surface area (~97 Ų) compared to other regioisomers, this compound serves as a strategic starting point for medicinal chemists aiming to optimize aqueous solubility and reduce non-specific binding in CNS-targeted drug discovery programs [1].

Synthesis of Cathepsin S/L Inhibitors and Related Roche-Derived Compounds

This regioisomer is a validated intermediate in the synthesis of pyrrolidine derivatives with activity against cysteine proteases cathepsin S and L, as outlined in patent EP2814822 [1]. Its procurement is critical for process chemistry development, scale-up studies, or for generating novel analogs based on this patented scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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